molecular formula C9H7F5 B14012461 1-(2,2-Difluoroethyl)-3-(trifluoromethyl)benzene CAS No. 50562-17-9

1-(2,2-Difluoroethyl)-3-(trifluoromethyl)benzene

Cat. No.: B14012461
CAS No.: 50562-17-9
M. Wt: 210.14 g/mol
InChI Key: HWYIDAUABKEGRG-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of both difluoroethyl and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoroethyl)-3-(trifluoromethyl)benzene typically involves the introduction of difluoroethyl and trifluoromethyl groups onto a benzene ring. One common method includes the reaction of a suitable benzene derivative with difluoroethyl and trifluoromethyl reagents under controlled conditions. For example, the use of trifluoromethyl iodide and difluoroethyl bromide in the presence of a catalyst can facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the difluoroethyl or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl ketones, while reduction could produce difluoroethyl alcohols.

Scientific Research Applications

1-(2,2-Difluoroethyl)-3-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2,2-Difluoroethyl)-3-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems . The difluoroethyl group can also influence the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-Difluoroethyl)-3-(trifluoromethyl)benzene is unique due to the combination of both difluoroethyl and trifluoromethyl groups on a single benzene ring. This dual functionality imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

50562-17-9

Molecular Formula

C9H7F5

Molecular Weight

210.14 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-3-(trifluoromethyl)benzene

InChI

InChI=1S/C9H7F5/c10-8(11)5-6-2-1-3-7(4-6)9(12,13)14/h1-4,8H,5H2

InChI Key

HWYIDAUABKEGRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(F)F

Origin of Product

United States

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